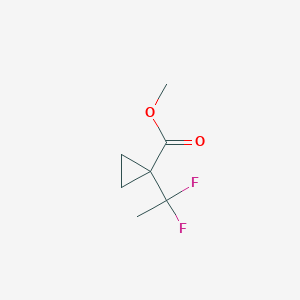

methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

Overview

Description

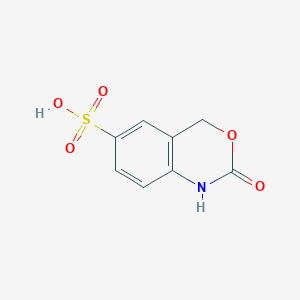

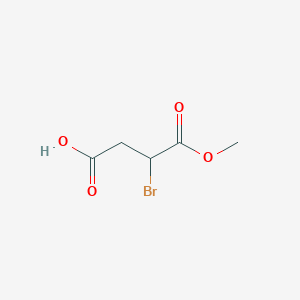

Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate (MDE) is a novel compound that has recently been developed for use in various scientific research applications. It is an organofluorine compound with a cyclopropane ring, two fluorine atoms, and an ester group. MDE has been studied for its potential to act as a catalyst in organic synthesis, as well as its potential to be used in drug design and other biomedical applications.

Mechanism of Action

Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate acts as a catalyst in organic synthesis by promoting the formation of carbon-carbon bonds. It is believed that the cyclopropane ring of methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate acts as an electron-withdrawing group, which stabilizes the transition state of the reaction and facilitates the formation of a carbon-carbon bond. Additionally, the presence of two fluorine atoms in methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate increases the electrophilicity of the compound and enhances its catalytic activity.

Biochemical and Physiological Effects

methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in fatty acid biosynthesis, as well as enzymes involved in the metabolism of carbohydrates and amino acids. Additionally, methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound and is not prone to decomposition or oxidation. Additionally, it is relatively easy to synthesize and can be used in a variety of different reactions. However, methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate also has some limitations. It is a relatively expensive compound, and its use in lab experiments may be limited due to its cost. Additionally, methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is a relatively toxic compound and should be handled with caution.

Future Directions

There are a variety of potential future directions for methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate research. One potential future direction is to further study the biochemical and physiological effects of methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate. Additionally, research could be conducted on the potential of methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate to be used in drug design and other biomedical applications. Additionally, research could be conducted on the potential of methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate to be used as a catalyst in organic synthesis. Finally, research could be conducted on the potential of methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate to be used as a reagent in the synthesis of other compounds.

Synthesis Methods

Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can be synthesized through a variety of methods, including the reaction of a difluorocyclopropane-1-carboxylic acid with a methylating agent such as dimethyl sulfate or methyl iodide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dichloromethane. The reaction is typically carried out at room temperature and yields methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate in high yields.

Scientific Research Applications

Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has been studied for its potential to act as a catalyst in organic synthesis. It has been used in the synthesis of a variety of compounds, including the synthesis of esters, amides, and amines. methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has also been studied for its potential to be used in drug design and other biomedical applications. It has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antimalarial drugs.

properties

IUPAC Name |

methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-6(8,9)7(3-4-7)5(10)11-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWOQQQHODSPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)C(=O)OC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401169049 | |

| Record name | Cyclopropanecarboxylic acid, 1-(1,1-difluoroethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate | |

CAS RN |

1909319-67-0 | |

| Record name | Cyclopropanecarboxylic acid, 1-(1,1-difluoroethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909319-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 1-(1,1-difluoroethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6596806.png)

![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6596813.png)